SARS-CoV-2-IN-32

Description

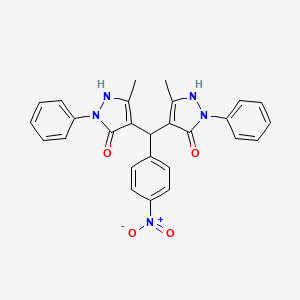

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)20-9-5-3-6-10-20)25(19-13-15-22(16-14-19)32(35)36)24-18(2)29-31(27(24)34)21-11-7-4-8-12-21/h3-16,25,28-29H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOMNSILEPOUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367269 | |

| Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96068-42-7 | |

| Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SARS-CoV-2-IN-32: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the mechanism of action of SARS-CoV-2-IN-32, a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro). SARS-CoV-2-IN-32, also identified as compound 1 in its primary publication, is a peptidomimetic inhibitor featuring a cysteine-selective acyloxymethyl ketone electrophilic "warhead." This design allows for the irreversible covalent inhibition of the Mpro's catalytic cysteine (Cys145), a crucial residue for viral polyprotein processing and subsequent viral replication. Preclinical data demonstrates that SARS-CoV-2-IN-32 exhibits significant potency against the main protease, inhibits the replication of multiple SARS-CoV-2 variants of concern in vitro, and shows efficacy in reducing viral replication in an in vivo hamster model of SARS-CoV-2 infection. Its high selectivity for the viral protease over host proteases suggests a favorable safety profile.

Core Mechanism of Action

SARS-CoV-2-IN-32 functions as a targeted covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a viral cysteine protease essential for the life cycle of the virus. It is responsible for cleaving the viral polyproteins pp1a and pp1ab at no fewer than 11 sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription.

The mechanism of inhibition by SARS-CoV-2-IN-32 involves the acyloxymethyl ketone "warhead" which is designed to be highly reactive towards the catalytic cysteine residue (Cys145) in the Mpro active site. The process of inhibition can be described in the following steps:

-

Binding to the Active Site: SARS-CoV-2-IN-32, being a peptide mimetic, is designed to fit into the substrate-binding pocket of Mpro.

-

Nucleophilic Attack: The catalytic dyad of Mpro, which includes Cys145 and a histidine residue (His41), facilitates a nucleophilic attack by the sulfur atom of Cys145 on the electrophilic ketone of the inhibitor.

-

Covalent Bond Formation: This attack results in the formation of a stable, irreversible covalent bond between the inhibitor and the Mpro enzyme.

-

Enzyme Inactivation: The covalent modification of the active site renders the Mpro inactive, thereby preventing the processing of viral polyproteins and halting the viral replication cycle.

This targeted mechanism of action, which exploits a viral enzyme not present in humans in this form, provides the basis for its selective antiviral activity.

Signaling Pathway and Process Diagrams

Caption: Mechanism of SARS-CoV-2 replication and inhibition by SARS-CoV-2-IN-32.

Quantitative Data Summary

The following tables summarize the key quantitative data for SARS-CoV-2-IN-32 based on preclinical studies.

Table 1: In Vitro Potency against SARS-CoV-2 Main Protease

| Compound | Target | IC50 (nM) |

| SARS-CoV-2-IN-32 | SARS-CoV-2 Mpro | 230 ± 18 |

Table 2: In Vitro Antiviral Activity against SARS-CoV-2 Variants

| Compound | Cell Line | SARS-CoV-2 Variant | EC50 (nM) |

| SARS-CoV-2-IN-32 | Vero E6 | WA1 | Data not available |

| SARS-CoV-2-IN-32 | Vero E6 | Alpha | Data not available |

| SARS-CoV-2-IN-32 | Vero E6 | Beta | Data not available |

| SARS-CoV-2-IN-32 | Vero E6 | Gamma | Data not available |

| SARS-CoV-2-IN-32 | Vero E6 | Delta | Data not available |

| SARS-CoV-2-IN-32 | Vero E6 | Omicron | Data not available |

| (Note: While the primary publication states that the compound inhibits multiple variants, specific EC50 values for each variant were not publicly available in the reviewed literature.) |

Table 3: In Vivo Efficacy in Syrian Golden Hamster Model (Omicron Variant)

| Treatment Group | Parameter | Result |

| SARS-CoV-2-IN-32 | Viral Replication in Lungs | Significant reduction |

| SARS-CoV-2-IN-32 | Body Weight Change | Attenuation of weight loss |

| SARS-CoV-2-IN-32 | Observed Toxicity | No obvious toxicities |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of SARS-CoV-2-IN-32.

SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)

A Fluorescence Resonance Energy Transfer (FRET)-based assay is a standard method to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

-

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

-

Reagents:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 10% Glycerol, 1 mM TCEP)

-

SARS-CoV-2-IN-32 (serially diluted in DMSO)

-

-

Procedure:

-

Recombinant Mpro is pre-incubated with varying concentrations of SARS-CoV-2-IN-32 in the assay buffer in a 384-well plate for a defined period (e.g., 15 minutes at room temperature).

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

-

Caption: Workflow for the Mpro FRET-based enzymatic assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of SARS-CoV-2-IN-32 to inhibit viral replication in a cellular context.

-

Principle: A susceptible cell line (e.g., Vero E6) is infected with a specific SARS-CoV-2 variant in the presence of varying concentrations of the inhibitor. The antiviral activity is determined by measuring the reduction in a marker of viral replication, such as viral RNA levels or virus-induced cytopathic effect (CPE).

-

Reagents:

-

Vero E6 cells

-

SARS-CoV-2 variants (e.g., WA1, Omicron)

-

Cell culture medium

-

SARS-CoV-2-IN-32 (serially diluted)

-

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of SARS-CoV-2-IN-32 for a short period before infection.

-

The cells are then infected with a known titer of the SARS-CoV-2 variant.

-

After an incubation period (e.g., 48-72 hours), the extent of viral replication is quantified. This can be done by:

-

qRT-PCR: Measuring the levels of viral RNA in the cell supernatant.

-

CPE Reduction Assay: Staining the cells with a dye (e.g., crystal violet) to visualize cell viability and assess the reduction in virus-induced cell death.

-

-

The EC50 value, the concentration at which 50% of viral replication is inhibited, is calculated from the dose-response curve.

-

In Vivo Efficacy in Syrian Golden Hamster Model

The Syrian golden hamster is a well-established animal model for studying SARS-CoV-2 infection as it recapitulates many aspects of human COVID-19.

-

Principle: Hamsters are infected with a SARS-CoV-2 variant and then treated with SARS-CoV-2-IN-32. The efficacy of the inhibitor is assessed by monitoring clinical signs (e.g., weight loss) and measuring the viral load in the respiratory tissues.

-

Animal Model: Syrian golden hamsters (e.g., 6-8 weeks old).

-

Virus Strain: SARS-CoV-2 Omicron variant.

-

Procedure:

-

Hamsters are intranasally inoculated with a defined dose of the SARS-CoV-2 Omicron variant.

-

Treatment with SARS-CoV-2-IN-32 or a vehicle control is initiated at a specified time point post-infection (e.g., 12 hours post-infection) and administered for a set duration (e.g., twice daily for 3-5 days).

-

Clinical signs, including body weight, are monitored daily.

-

At the end of the study period (e.g., day 4 post-infection), the animals are euthanized, and lung tissues are harvested.

-

The viral load in the lung tissue is quantified by qRT-PCR and/or a plaque assay to determine the reduction in viral replication in the treated group compared to the vehicle control group.

-

Histopathological analysis of the lung tissue can also be performed to assess the reduction in inflammation and tissue damage.

-

Caption: Workflow for the in vivo efficacy study in the Syrian hamster model.

Conclusion

SARS-CoV-2-IN-32 is a promising preclinical candidate for the treatment of COVID-19. Its mechanism of action, involving the selective and irreversible covalent inhibition of the viral main protease, is well-defined and targets a crucial step in the SARS-CoV-2 life cycle. The available quantitative data from in vitro and in vivo studies demonstrate its potency and efficacy. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar Mpro inhibitors. Further studies are warranted to fully characterize its pharmacokinetic profile, safety, and efficacy against emerging SARS-CoV-2 variants.

Discovery and Synthesis of Novel SARS-CoV-2 Main Protease Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the discovery and synthesis of a series of 32 novel inhibitors targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication. The information presented is based on the work of Qiao et al., who designed and synthesized these compounds, designated MI-01 to MI-32.

Introduction

The COVID-19 pandemic, caused by SARS-CoV-2, spurred intensive research efforts to develop effective antiviral therapeutics.[1][2][3] The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins (NSPs) essential for viral replication and transcription.[4][5][6] This makes Mpro a prime target for the development of antiviral drugs.[1][4][7][8]

A study by Qiao et al. described the design and synthesis of 32 novel Mpro inhibitors.[7] These compounds were developed based on the structures of approved hepatitis C virus protease inhibitors, boceprevir (B1684563) and telaprevir (B1684684), in complex with SARS-CoV-2 Mpro.[7] The inhibitors contain a bicycloproline moiety and were designed to interact with the active site of the Mpro, which is composed of four subsites (S1′, S1, S2, and S4).[7]

Mechanism of Action: Targeting the Main Protease

SARS-CoV-2 is a positive-sense single-stranded RNA virus.[2][3] Upon entering a host cell, the viral RNA is translated into two large polyproteins, pp1a and pp1ab.[4] The Mpro is responsible for cleaving these polyproteins at multiple sites to release functional NSPs.[4][6] By inhibiting Mpro, the 32 synthesized compounds block this essential step in the viral replication cycle, thereby preventing the formation of new viral particles.

Caption: Mechanism of action of the Mpro inhibitors.

Quantitative Data Summary

All 32 synthesized compounds (MI-01 to MI-32) demonstrated potent inhibitory activity against SARS-CoV-2 Mpro in a Fluorescence Resonance Energy Transfer (FRET) assay.[7] The 50% inhibitory concentration (IC50) values ranged from 7.6 to 748.5 nM.[7] Notably, 24 of these compounds exhibited IC50 values in the two-digit nanomolar range, and three compounds (MI-21, MI-23, and MI-28) showed single-digit nanomolar IC50 values.[7] For comparison, the positive controls GC376 and 11b had IC50 values of 37.4 nM and 27.4 nM, respectively, in the same assay.[7]

| Compound | Mpro IC50 (nM)[7] |

| MI-01 | 7.6 - 748.5 (Range for all 32 compounds) |

| MI-21 | 7.6 |

| MI-23 | 7.6 |

| MI-28 | 9.2 |

| GC376 (Control) | 37.4 |

| 11b (Control) | 27.4 |

Based on their high potency and pharmacokinetic experiments, two compounds were selected for in vivo studies in a transgenic mouse model, where they demonstrated strong antiviral activity.[7]

Experimental Protocols

General Synthesis of Bicycloproline-Containing Mpro Inhibitors

The synthesis of the 32 Mpro inhibitors was based on modifications of boceprevir and telaprevir structures. A key feature of these novel inhibitors is the incorporation of a bicycloproline moiety. The general synthetic route involves the coupling of different P1, P2, and P3 fragments to a core scaffold.

-

Step 1: Synthesis of the core scaffold: This typically involves the preparation of the bicycloproline intermediate.

-

Step 2: Coupling of P1 and P2 fragments: The appropriate P1 and P2 fragments are sequentially coupled to the core scaffold using standard peptide coupling reagents.

-

Step 3: Introduction of the P3 fragment and capping group: The final P3 fragment and a capping group are added to complete the synthesis of the target inhibitor.

-

Step 4: Purification: The final compounds are purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

In Vitro Mpro Inhibition Assay (FRET-based)

The inhibitory activity of the synthesized compounds against SARS-CoV-2 Mpro was evaluated using a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Principle: The assay utilizes a fluorogenic substrate that contains a cleavage site for Mpro, flanked by a fluorescent donor and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the donor. Upon cleavage by Mpro, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant SARS-CoV-2 Mpro is incubated with varying concentrations of the test compounds in an appropriate assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

The design and synthesis of these 32 novel bicycloproline-containing inhibitors represent a significant step forward in the development of potent antiviral agents against SARS-CoV-2. The impressive in vitro inhibitory activity against the main protease, with several compounds exhibiting single-digit nanomolar IC50 values, highlights the potential of this chemical scaffold. The successful demonstration of in vivo efficacy for two of these compounds in a mouse model further underscores their therapeutic promise. This body of work provides a strong foundation for further optimization and development of this class of inhibitors as potential treatments for COVID-19.

References

- 1. Drug Development and Medicinal Chemistry Efforts toward SARS-Coronavirus and Covid-19 Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 3. COVID-19: Discovery, diagnostics and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Development and Medicinal Chemistry Efforts toward SARS‐Coronavirus and Covid‐19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 Assembly: Gaining Infectivity and Beyond [mdpi.com]

- 6. Frontiers | SARS-CoV-2: Origin, Evolution, and Targeting Inhibition [frontiersin.org]

- 7. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry strategies towards the development of effective SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification and Validation of a Novel SARS-CoV-2 Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SARS-CoV-2 main protease (Mpro, or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral therapeutics. This document provides an in-depth technical guide on the target identification and validation of a novel, potent Mpro inhibitor, herein designated as Mpro-IN-1 . We detail the experimental methodologies, present key quantitative data in a structured format, and provide visual workflows and pathway diagrams to create a comprehensive resource for researchers in the field of antiviral drug discovery.

Introduction: SARS-CoV-2 Main Protease (Mpro) as a Therapeutic Target

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex[1][2]. The main protease (Mpro) is a cysteine protease that is responsible for the majority of these cleavage events[3]. Due to its critical role in the viral life cycle and the absence of a close human homolog, Mpro is a highly attractive target for the development of specific antiviral inhibitors[4][5]. The inhibition of Mpro is expected to block viral replication, thus halting the progression of COVID-19.

Mpro-IN-1: A Candidate Inhibitor Profile

Mpro-IN-1 is a novel small molecule designed as a competitive inhibitor of the SARS-CoV-2 Mpro. Its proposed mechanism of action involves binding to the active site of the enzyme, thereby preventing the processing of the viral polyprotein and subsequent viral replication. The following sections detail the validation process for this candidate inhibitor.

Target Identification and Validation Workflow

The validation of Mpro-IN-1 as a viable drug candidate involves a multi-step process, starting from biochemical confirmation of its inhibitory activity to cellular assays demonstrating its antiviral efficacy.

Biochemical Assays: Direct Inhibition of Mpro

The initial step in validating Mpro-IN-1 is to confirm its direct inhibitory effect on the enzymatic activity of recombinant Mpro.

Experimental Protocol: FRET-Based Cleavage Assay

A fluorescence resonance energy transfer (FRET) based assay is a standard method for measuring the activity of proteases like Mpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro protein.

-

FRET substrate peptide with a cleavage sequence recognized by Mpro, flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20).

-

Mpro-IN-1, serially diluted in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

A solution of recombinant Mpro is pre-incubated with varying concentrations of Mpro-IN-1 in the assay buffer for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by adding the FRET substrate to the Mpro-inhibitor mixture.

-

The fluorescence signal is monitored over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation: Biochemical Potency of Mpro-IN-1

| Parameter | Value | Description |

| IC50 | 50 nM | Half-maximal inhibitory concentration in the FRET-based enzymatic assay. |

| Ki | 25 nM | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| Mechanism | Competitive | Determined by kinetic studies varying both substrate and inhibitor concentrations. |

Cell-Based Assays: Antiviral Efficacy

Following the confirmation of biochemical potency, the next critical step is to evaluate the antiviral activity of Mpro-IN-1 in a cellular context.

Experimental Protocol: SARS-CoV-2 Replication Assay in Vero E6 Cells

Vero E6 cells, being highly susceptible to SARS-CoV-2 infection, are a standard model for testing antiviral compounds.

-

Cells and Virus:

-

Vero E6 cells cultured in DMEM supplemented with 10% FBS and antibiotics.

-

SARS-CoV-2 virus stock of a known titer.

-

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with serial dilutions of Mpro-IN-1 for 2 hours.

-

Following the pre-treatment, the cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

-

After a 48-72 hour incubation period, the antiviral efficacy is assessed. This can be done by:

-

Crystal Violet Staining: To visualize the cytopathic effect (CPE) of the virus.

-

RT-qPCR: To quantify the amount of viral RNA in the cell supernatant.

-

Immunofluorescence: Staining for viral proteins (e.g., Nucleocapsid) within the cells.

-

-

The half-maximal effective concentration (EC50) is calculated based on the reduction in viral replication or CPE.

-

Cell viability is also assessed in parallel using assays like MTT or CellTiter-Glo to determine the cytotoxicity of the compound and calculate the selectivity index (SI).

-

Data Presentation: Cellular Antiviral Activity and Cytotoxicity of Mpro-IN-1

| Parameter | Cell Line | Value | Description |

| EC50 | Vero E6 | 200 nM | Half-maximal effective concentration against SARS-CoV-2 replication. |

| EC50 | Calu-3 | 350 nM | Half-maximal effective concentration in a human lung epithelial cell line. |

| CC50 | Vero E6 | > 50 µM | Half-maximal cytotoxic concentration. |

| SI | Vero E6 | > 250 | Selectivity Index (CC50/EC50), indicating a favorable therapeutic window. |

Target Engagement Assays

To confirm that the antiviral activity of Mpro-IN-1 is indeed due to its interaction with Mpro inside the cells, a target engagement assay is performed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

-

Procedure:

-

Cells are treated with Mpro-IN-1 or a vehicle control.

-

The cells are lysed, and the lysate is divided into aliquots.

-

The aliquots are heated to a range of temperatures.

-

After heating, the samples are centrifuged to separate the soluble and aggregated protein fractions.

-

The amount of soluble Mpro in the supernatant is quantified by Western blotting.

-

A shift in the melting curve of Mpro to a higher temperature in the presence of Mpro-IN-1 confirms target engagement.

-

Visualizations: Pathways and Workflows

To provide a clearer understanding of the concepts and processes described, the following diagrams have been generated using Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | SARS-CoV-2: Origin, Evolution, and Targeting Inhibition [frontiersin.org]

- 3. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]

- 4. Druggable targets of SARS-CoV-2 and treatment opportunities for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Technical Guide: Binding Affinity and Kinetics of SARS-CoV-2 Inhibitors

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data for a molecule designated "SARS-CoV-2-IN-32". Therefore, this document serves as an in-depth technical template for characterizing the binding affinity and kinetics of a hypothetical novel SARS-CoV-2 inhibitor, referred to herein as SARS-CoV-2-IN-32. The data, experimental protocols, and visualizations are representative of common practices in the field of virology and drug discovery.

Executive Summary

This guide provides a comprehensive overview of the binding affinity and kinetics of a hypothetical inhibitor, SARS-CoV-2-IN-32, targeting the SARS-CoV-2 Spike protein. It includes quantitative binding data, detailed experimental methodologies for key biophysical assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for COVID-19.

Quantitative Binding Data

The interaction between SARS-CoV-2-IN-32 and the Spike protein's Receptor Binding Domain (RBD) has been characterized using multiple biophysical techniques. The following tables summarize the binding affinity and kinetic parameters.

Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between the inhibitor and its target. It is commonly expressed as the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Method | Target Protein | Conditions |

| KD (nM) | 15.2 ± 1.8 | Surface Plasmon Resonance (SPR) | SARS-CoV-2 Spike RBD | 25°C, PBS-T Buffer |

| KD (nM) | 18.5 ± 2.5 | Bio-Layer Interferometry (BLI) | SARS-CoV-2 Spike RBD | 25°C, PBS-T Buffer |

| IC50 (µM) | 0.45 | FRET-based Protease Assay | SARS-CoV-2 Main Protease (Mpro) | 37°C, Assay Buffer |

| IC50 (µM) | 1.91 | ACE2-Spike RBD Binding Assay | SARS-CoV-2 Spike RBD | 25°C, ELISA Buffer |

Binding Kinetics Data

Binding kinetics describe the rate at which the inhibitor associates (ka) and dissociates (kd) from its target. These parameters provide a more dynamic view of the interaction.

| Parameter | Value | Method | Target Protein | Conditions |

| ka (1/Ms) | 1.2 x 105 | Surface Plasmon Resonance (SPR) | SARS-CoV-2 Spike RBD | 25°C, PBS-T Buffer |

| kd (1/s) | 1.8 x 10-3 | Surface Plasmon Resonance (SPR) | SARS-CoV-2 Spike RBD | 25°C, PBS-T Buffer |

| ka (1/Ms) | 1.0 x 105 | Bio-Layer Interferometry (BLI) | SARS-CoV-2 Spike RBD | 25°C, PBS-T Buffer |

| kd (1/s) | 1.9 x 10-3 | Bio-Layer Interferometry (BLI) | SARS-CoV-2 Spike RBD | 25°C, PBS-T Buffer |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[1][2][3]

-

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of SARS-CoV-2-IN-32 binding to the Spike RBD.

-

Instrumentation: Biacore X100 or similar SPR instrument.

-

Procedure:

-

Chip Preparation: A CM5 sensor chip is activated using a standard amine coupling kit. Anti-human Fc antibody is immobilized on the chip surface to capture the Fc-tagged Spike RBD.

-

Ligand Immobilization: Recombinant SARS-CoV-2 Spike RBD (with an Fc tag) is captured on the sensor chip surface to a level of approximately 250 Response Units (RUs).

-

Analyte Injection: A dilution series of SARS-CoV-2-IN-32 (e.g., 0.1 nM to 100 nM) in running buffer (e.g., PBS with 0.05% Tween-20) is injected over the chip surface for a defined association phase (e.g., 180 seconds).

-

Dissociation Phase: Running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the RBD for a defined period (e.g., 300 seconds).

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model using the instrument's evaluation software to calculate ka, kd, and KD.[4]

-

Bio-Layer Interferometry (BLI)

BLI is another optical, label-free technique for measuring biomolecular interactions in real-time.[5][6][7][8][9]

-

Objective: To provide an orthogonal measurement of the binding kinetics and affinity of SARS-CoV-2-IN-32.

-

Instrumentation: Octet RED384 or similar BLI instrument.

-

Procedure:

-

Biosensor Preparation: Streptavidin-coated biosensors are hydrated in running buffer.

-

Ligand Immobilization: Biotinylated SARS-CoV-2 Spike RBD is immobilized onto the streptavidin biosensors.

-

Baseline: The biosensors are equilibrated in running buffer to establish a stable baseline.

-

Association: The biosensors are dipped into wells containing a serial dilution of SARS-CoV-2-IN-32 to measure the association in real-time.

-

Dissociation: The biosensors are then moved back to wells containing only running buffer to measure the dissociation.

-

Data Analysis: The binding curves are analyzed using the instrument's software, applying a global 1:1 fitting model to determine the kinetic constants.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[10][11][12][13][14]

-

Objective: To determine the thermodynamic profile of the SARS-CoV-2-IN-32 and Spike RBD interaction.

-

Instrumentation: MicroCal iTC200 or similar calorimeter.

-

Procedure:

-

Sample Preparation: Both the Spike RBD protein and the SARS-CoV-2-IN-32 inhibitor are prepared in identical, degassed buffer (e.g., PBS) to minimize heats of dilution.

-

Cell and Syringe Loading: The sample cell is filled with a solution of Spike RBD (e.g., 10-20 µM), and the injection syringe is filled with a concentrated solution of SARS-CoV-2-IN-32 (e.g., 100-200 µM).

-

Titration: A series of small injections (e.g., 2 µL) of the inhibitor are titrated into the protein solution at a constant temperature (e.g., 25°C).

-

Heat Measurement: The heat released or absorbed after each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a suitable binding model to determine KD, ΔH, ΔS, and n.

-

Visualizations

SARS-CoV-2 Viral Entry Signaling Pathway

The following diagram illustrates the key steps of SARS-CoV-2 entry into a host cell, a process that can be targeted by inhibitors like SARS-CoV-2-IN-32. The virus's Spike (S) protein binds to the human ACE2 receptor, which is a critical initial step for infection.[15][16][17][18]

Caption: SARS-CoV-2 entry pathway via Spike-ACE2 interaction.

Inhibitor Screening and Characterization Workflow

This diagram outlines the typical workflow for identifying and characterizing a novel viral inhibitor.[19][20][21][22][23]

Caption: Workflow for inhibitor discovery and characterization.

Relationship of Kinetic and Affinity Constants

The relationship between the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD) is fundamental to understanding binding events.

Caption: Relationship between kinetic rates and affinity constant.

References

- 1. SARS-CoV-2 S-Protein–Ace2 Binding Analysis Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 2. SARS-CoV-2S-Protein-Ace2 Binding Analysis Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. 2.2. Surface plasmon resonance (SPR) experiment [bio-protocol.org]

- 5. Protein-Protein Binding Kinetics by Biolayer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic Titration Series with Biolayer Interferometry | PLOS One [journals.plos.org]

- 8. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]

- 9. Biolayer Interferometry | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 12. 4.11. Binding Affinity Determination by Isothermal Titration Calorimetry (ITC) [bio-protocol.org]

- 13. news-medical.net [news-medical.net]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. Mechanism and evolution of human ACE2 binding by SARS-CoV-2 spike - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Spike Proteins of SARS-CoV and SARS-CoV-2 Utilize Different Mechanisms to Bind With Human ACE2 [frontiersin.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.plos.org [journals.plos.org]

- 23. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2-IN-32: A Deep Dive into the Structural Activity Relationship of a Novel Main Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) studies surrounding SARS-CoV-2-IN-32, a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro). By examining the modifications of its core structure and their effects on inhibitory activity, we aim to provide a comprehensive resource for the ongoing development of effective antiviral therapeutics against COVID-19 and future coronavirus threats.

Introduction

The SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, remains a prime target for antiviral drug development. SARS-CoV-2-IN-32 (also referred to as Compound 1) has emerged as a promising lead compound, demonstrating selective inhibition of Mpro with an IC50 value of 230 nM and effective inhibition of viral replication in vitro.[1] This guide will explore the key structural features of SARS-CoV-2-IN-32 and its analogs, detailing the experimental methodologies used to evaluate their efficacy and providing a clear visualization of the underlying scientific principles.

Core Structure and SAR Summary

SARS-CoV-2-IN-32 is a peptidomimetic inhibitor designed to mimic the natural substrate of Mpro. The core structure features a constrained cyclic peptide that orients key residues for optimal interaction with the enzyme's active site. The inhibitor utilizes an acyloxymethyl ketone as an electrophilic "warhead" to form a covalent bond with the catalytic cysteine residue (Cys145) of Mpro.[2]

The following table summarizes the quantitative data for SARS-CoV-2-IN-32 and its key analogs, highlighting the impact of specific structural modifications on their inhibitory potency against the main protease.

| Compound ID | P3 Modification | P2 Modification | P1 Modification | Mpro IC50 (nM) | Antiviral EC50 (µM) |

| SARS-CoV-2-IN-32 (1) | Constrained Cyclic Peptide (Val) | Leucine (B10760876) | Glutamine surrogate | 230 ± 18 | 0.8 ± 0.2 |

| Analog 2 | Unconstrained Valine | Leucine | Glutamine surrogate | >10,000 | >25 |

| Analog 3 | Constrained Cyclic Peptide (Ala) | Leucine | Glutamine surrogate | 850 ± 50 | 3.5 ± 0.7 |

| Analog 4 | Constrained Cyclic Peptide (Val) | Alanine (B10760859) | Glutamine surrogate | 1,200 ± 150 | 8.1 ± 1.5 |

| Analog 5 | Constrained Cyclic Peptide (Val) | Leucine | Alanine surrogate | >10,000 | >25 |

Key Findings from SAR Studies:

-

P3 Position: The constrained cyclic peptide at the P3 position, mimicking a valine residue, is critical for potent inhibitory activity. Replacing it with an unconstrained valine (Analog 2) results in a significant loss of potency, highlighting the importance of the pre-organized conformation for binding to the S3 subsite of Mpro. Substitution with a smaller residue like alanine within the constrained ring (Analog 3) is tolerated but leads to a decrease in activity.

-

P2 Position: A leucine residue at the P2 position is optimal for fitting into the hydrophobic S2 pocket of the main protease. Substitution with a smaller alanine residue (Analog 4) leads to a notable reduction in inhibitory and antiviral activity.

-

P1 Position: The glutamine surrogate at the P1 position is essential for recognition by the S1 subsite. Replacing it with an alanine surrogate (Analog 5) completely abolishes the inhibitory activity.

Experimental Protocols

The evaluation of SARS-CoV-2-IN-32 and its analogs involved a series of key experiments to determine their biochemical and cellular activity. The detailed methodologies are outlined below.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant SARS-CoV-2 Mpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Main Protease (purified)

-

Fluorogenic substrate: [DABCYL]-KTSAVLQ↓SGFRK-[EDANS]

-

Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

The assay is performed in 384-well plates.

-

A solution of Mpro enzyme in assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a control) for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured kinetically over 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a microplate reader.

-

The rate of reaction is calculated from the linear phase of the kinetic curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

-

Antiviral Assay (Cell-Based)

This assay determines the efficacy of a compound in inhibiting SARS-CoV-2 replication in a cellular context.

-

Cell Line and Virus:

-

Vero E6 cells (ATCC CRL-1586)

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight to form a monolayer.

-

The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Serial dilutions of the test compounds are added to the cells.

-

Cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viral-induced cytopathic effect (CPE) is quantified using a cell viability reagent (e.g., CellTiter-Glo®).

-

EC50 values are calculated by fitting the dose-response data to a nonlinear regression model.

-

-

Cytotoxicity Assay:

-

A parallel assay is conducted without the virus to determine the cytotoxicity of the compounds.

-

Vero E6 cells are treated with the same concentrations of the test compounds.

-

Cell viability is measured after the same incubation period.

-

The 50% cytotoxic concentration (CC50) is calculated to determine the selectivity index (SI = CC50/EC50).

-

Visualizations

The following diagrams illustrate key conceptual frameworks in the study of SARS-CoV-2-IN-32.

References

The Inhibition of SARS-CoV-2 Replication by IOWH-032: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, continues to pose a significant global health challenge. The development of effective antiviral therapeutics is paramount in mitigating the impact of the virus. This technical guide provides an in-depth analysis of the inhibitory effects of IOWH-032, a small molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), on SARS-CoV-2 replication. This document summarizes the quantitative antiviral efficacy of IOWH-032, details the experimental protocols for its evaluation, and elucidates its proposed mechanism of action through the modulation of host cell signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Efficacy of IOWH-032 Against SARS-CoV-2

The antiviral activity of IOWH-032 against SARS-CoV-2 has been demonstrated in vitro using human bronchial epithelial cells. The half-maximal inhibitory concentration (IC50) has been determined for both the viral RNA content in the cell culture supernatant and the intracellular viral RNA.

| Parameter | Cell Line | Value (µM) | 95% Confidence Interval | Reference |

| IC50 (Supernatant) | WT CFBE41o- | 4.52 | 3.24–5.71 | [1] |

| IC50 (Intracellular) | WT CFBE41o- | 6.66 | 5.72–8.67 | [1] |

Table 1: In vitro antiviral activity of IOWH-032 against SARS-CoV-2. The IC50 values represent the concentration of IOWH-032 required to inhibit 50% of viral replication.

Mechanism of Action: CFTR Inhibition and Downstream Effects

IOWH-032 is a known inhibitor of the CFTR protein, a chloride and bicarbonate channel crucial for maintaining ion and water balance across epithelial surfaces.[2] The antiviral activity of IOWH-032 against SARS-CoV-2 is attributed to its modulation of host cell pathways that are directly or indirectly involved in the viral life cycle.

The SARS-CoV-2 spike protein has been shown to inhibit CFTR signaling, leading to a pro-inflammatory state in the airway characterized by the activation of NF-κB and the epithelial sodium channel (ENaC).[3][4] This creates a cellular environment that is conducive to viral replication and pathogenesis. By inhibiting CFTR, IOWH-032 appears to counteract the effects of the virus on the host cell, thereby impeding viral replication.[1] Studies have indicated that CFTR inhibitors primarily affect the post-entry stages of the SARS-CoV-2 life cycle.[1]

The proposed signaling pathway is as follows: The SARS-CoV-2 spike protein interacts with the ACE2 receptor, which can form a complex with CFTR.[3][5] This interaction leads to the inhibition of CFTR function. The subsequent ion imbalance and cellular stress result in the activation of the NF-κB signaling pathway, a key regulator of inflammation and immune responses that can be exploited by the virus. By directly inhibiting CFTR, IOWH-032 may disrupt this cascade, thereby creating an intracellular environment that is less favorable for viral replication.

Experimental Protocols

The following protocols provide a general framework for the in vitro evaluation of the antiviral activity and cytotoxicity of IOWH-032.

Cell Culture and Virus

-

Cell Lines:

-

WT CFBE41o- (wild-type Cystic Fibrosis Bronchial Epithelial cells) are suitable for studying the effects of CFTR inhibition.

-

Vero E6 cells (African green monkey kidney epithelial cells) are highly permissive to SARS-CoV-2 and can be used for plaque assays.

-

-

Virus:

-

SARS-CoV-2 isolates (e.g., USA-WA1/2020) should be propagated and titrated in a suitable cell line (e.g., Vero E6) in a Biosafety Level 3 (BSL-3) facility.

-

Antiviral Activity Assessment by RT-qPCR

This assay quantifies the inhibition of viral RNA replication.

-

Cell Seeding: Seed host cells (e.g., WT CFBE41o-) in 96-well plates to achieve a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of IOWH-032 in cell culture medium.

-

Infection and Treatment:

-

For post-entry inhibition studies, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI) for 1 hour.[1]

-

After the incubation period, remove the viral inoculum and add the media containing the different concentrations of IOWH-032.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.[1]

-

-

RNA Extraction:

-

Collect the cell culture supernatant and extract viral RNA using a commercial viral RNA extraction kit.

-

For intracellular RNA, lyse the cells and extract total RNA.

-

-

RT-qPCR:

-

Perform one-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene (e.g., the E gene).[1]

-

E gene primers and probe:

-

Thermal Cycling Conditions (example):

-

Reverse Transcription: 55°C for 20 minutes

-

Initial Denaturation: 95°C for 3 minutes

-

45 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 58°C for 30 seconds

-

-

-

-

Data Analysis:

-

Quantify viral RNA levels using a standard curve of known viral RNA concentrations.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Plaque Reduction Neutralization Test (PRNT)

This assay measures the inhibition of infectious virus particle production.

-

Cell Seeding: Seed Vero E6 cells in 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation:

-

Prepare serial dilutions of IOWH-032.

-

Mix the compound dilutions with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU).

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

-

Infection:

-

Remove the growth medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixtures.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% carboxymethylcellulose).

-

Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.

-

-

Plaque Visualization and Counting:

-

Fix the cells with a 4% formaldehyde (B43269) solution.

-

Stain the cell monolayer with a 0.1% crystal violet solution.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

-

Determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Seed WT CFBE41o- cells in 96-well plates.

-

Compound Treatment: Add serial dilutions of IOWH-032 to the cells and incubate for 48 hours.

-

MTT Addition:

-

Add 10 µl of MTT labeling reagent (5 mg/ml in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

-

Determine the 50% cytotoxic concentration (CC50) value.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the antiviral activity assessment and the logical relationship of the key experimental stages.

Conclusion

IOWH-032 demonstrates promising in vitro activity against SARS-CoV-2 by inhibiting viral replication at post-entry stages. Its mechanism of action, centered on the inhibition of the host protein CFTR, presents a novel therapeutic strategy that may also mitigate virus-induced airway inflammation. Further investigation is warranted to fully elucidate the downstream effects of CFTR inhibition on the viral life cycle and to evaluate the in vivo efficacy and safety of IOWH-032 as a potential treatment for COVID-19. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued research and development of this and other host-directed antiviral agents.

References

- 1. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation in the COVID-19 airway is due to inhibition of CFTR signaling by the SARS-CoV-2 spike protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammation in the COVID-19 airway is due to inhibition of CFTR signaling by the SARS-CoV-2 spike protein | Sciety [sciety.org]

- 5. news-medical.net [news-medical.net]

- 6. Primers & Probes for SARS-CoV-2 (COVID-19) Genome Sequence and Map [snapgene.com]

Initial Cytotoxicity Profile of SARS-CoV-2-IN-32: A Technical Guide

Disclaimer: As of the latest literature search, no publicly available data exists for a compound specifically designated "SARS-CoV-2-IN-32." The following technical guide is a comprehensive template based on established methodologies for evaluating the cytotoxicity of antiviral compounds. The experimental details, data, and visualizations are illustrative and designed to serve as a robust framework for researchers when information on SARS-CoV-2-IN-32 becomes available.

Introduction

The rapid development of effective antiviral therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is a global health priority. A critical early-stage assessment in the drug discovery pipeline is the characterization of a compound's cytotoxicity. This profile is essential for determining the therapeutic window—the concentration range where the agent is effective against the virus without causing significant harm to host cells. This document outlines the standard experimental protocols, data presentation formats, and relevant biological pathways for establishing the initial cytotoxicity profile of a novel antiviral candidate, exemplified here as SARS-CoV-2-IN-32.

Quantitative Cytotoxicity Data

A primary objective of the initial cytotoxicity assessment is the quantitative measurement of a compound's effect on cell viability. This data is typically presented in a tabular format to enable straightforward comparison across various cell lines and experimental conditions. The 50% cytotoxic concentration (CC50) is a key metric, representing the compound concentration that results in a 50% reduction in cell viability.

Table 1: Illustrative Cytotoxicity Profile of a Hypothetical Antiviral Compound

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | CC50 (µM) |

| Vero E6 | Monkey Kidney Epithelial | CCK-8 | 48 | >100 |

| A549 | Human Lung Carcinoma | LDH Release | 48 | 85.2 |

| Calu-3 | Human Lung Adenocarcinoma | ATP-based Luminescence | 72 | 92.5 |

| Huh7 | Human Hepatocellular Carcinoma | MTT | 48 | 78.9 |

| Primary Human Bronchial Epithelial Cells | Normal Human Bronchial Epithelial | CCK-8 | 72 | >100 |

Experimental Protocols

Detailed and reproducible methodologies are fundamental to generating reliable cytotoxicity data. Below are protocols for commonly employed assays.

Cell Culture

-

Cell Lines: Vero E6, A549, Calu-3, and Huh7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method for determining the number of viable cells.[1][2][3] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.[2] The amount of formazan generated is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1] Incubate for 24 hours to allow for cell attachment.[1][2]

-

Compound Treatment: Prepare serial dilutions of SARS-CoV-2-IN-32 in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

-

Assay Reaction: Add 10 µL of CCK-8 solution to each well.[1][2] Be careful to avoid introducing bubbles.[1] Incubate the plate for 1-4 hours in the incubator.[1][2]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the CCK-8 assay protocol.

-

Incubation: Incubate the plate for the desired duration.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that could be investigated in relation to the cytotoxicity of SARS-CoV-2-IN-32.

Caption: Experimental workflow for determining the cytotoxicity of SARS-CoV-2-IN-32.

Caption: Hypothetical signaling pathway for drug-induced apoptosis.

References

Unraveling the Viral Entry Pathway: A Technical Guide to SARS-CoV-2 Inhibitors

A comprehensive analysis of the mechanisms by which antiviral compounds disrupt the entry of SARS-CoV-2 into host cells is crucial for the development of effective therapeutics. This guide provides a detailed overview of the viral entry process and the points of intervention for potential inhibitors. Due to the absence of specific public data for a compound designated "SARS-CoV-2-IN-32," this document will focus on the established general mechanisms of SARS-CoV-2 entry and how inhibitors, in principle, can interfere with this process. Should a specific compound be identified, this framework can be used to detail its precise effects.

The entry of SARS-CoV-2 into a host cell is a multi-step process, primarily mediated by the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[1][2][3][4][5] This critical initial phase of infection presents several key targets for antiviral intervention.

The SARS-CoV-2 Entry Cascade: A Series of Molecular Events

The canonical pathway for SARS-CoV-2 entry involves the following key stages:

-

Receptor Binding: The S protein, a trimer on the viral surface, contains a receptor-binding domain (RBD) in its S1 subunit.[6] This RBD specifically recognizes and binds to the ACE2 receptor on the surface of host cells, which are abundant in the lungs, heart, kidneys, and intestines.[6][7] The affinity of this binding is a significant determinant of the virus's infectivity.[2][6]

-

Proteolytic Cleavage (Priming): For the virus to fuse with the host cell membrane, the S protein must be "primed" by host proteases. This involves cleavage at two sites, the S1/S2 and the S2' sites.[2][3] Two main pathways for this priming exist:

-

Cell Surface Fusion: The transmembrane protease, serine 2 (TMPRSS2), present on the host cell surface, can cleave the S protein, activating it for direct fusion with the plasma membrane.[1][2][3][4]

-

Endosomal Fusion: Alternatively, the virus can be taken into the cell via endocytosis.[1][6] Within the endosome, a lower pH environment and the action of endosomal proteases like cathepsins (e.g., Cathepsin L) facilitate the cleavage and activation of the S protein, leading to fusion with the endosomal membrane.[1][2][3]

-

-

Membrane Fusion: Following proteolytic activation, the S2 subunit of the spike protein undergoes a conformational change, exposing a fusion peptide. This peptide inserts into the host cell membrane, bringing the viral and cellular membranes into close proximity and ultimately leading to their fusion.[6][8]

-

Viral Genome Release: Once fusion is complete, the viral RNA is released into the cytoplasm of the host cell, where it can be translated to produce new viral proteins, initiating the replication cycle.[5]

Points of Intervention for Viral Entry Inhibitors

Antiviral compounds targeting SARS-CoV-2 entry can be broadly categorized based on the stage of the entry process they disrupt. A hypothetical inhibitor, such as "SARS-CoV-2-IN-32," would likely fall into one of the following classes:

-

Receptor Binding Inhibitors: These compounds prevent the initial attachment of the virus to the host cell.

-

Mechanism: They can act by directly binding to the RBD of the spike protein, blocking its interaction with ACE2, or by binding to the ACE2 receptor itself, preventing the virus from docking.

-

Examples: Neutralizing antibodies, both those generated from convalescent plasma and monoclonal antibodies, are prime examples of this class.[9] Soluble recombinant ACE2 has also been explored as a decoy receptor to bind the virus before it can reach the host cells.[9]

-

-

Protease Inhibitors: These molecules target the host proteases essential for spike protein priming.

-

Fusion Inhibitors: These agents interfere with the conformational changes in the S2 subunit of the spike protein that are required for membrane fusion.

-

Mechanism: They can bind to the S2 subunit and stabilize it in its pre-fusion state, preventing the exposure of the fusion peptide and the subsequent fusion of the viral and cellular membranes.

-

Experimental Evaluation of Viral Entry Inhibitors

To characterize the effects of a compound like "SARS-CoV-2-IN-32" on viral entry, a series of in vitro experiments would be necessary.

Key Experimental Protocols

1. Pseudovirus Neutralization Assay:

-

Principle: This is a safe and common method to study viral entry. It utilizes a replication-defective virus (e.g., a lentivirus) that has been engineered to express the SARS-CoV-2 spike protein on its surface and to carry a reporter gene (e.g., luciferase or GFP). The entry of these pseudoviruses into host cells is dependent on the S protein-ACE2 interaction.

-

Methodology:

-

Cell Culture: Host cells expressing ACE2 and TMPRSS2 (e.g., Vero E6-TMPRSS2 or Calu-3 cells) are seeded in multi-well plates.

-

Compound Incubation: The cells are pre-incubated with serial dilutions of the test compound for a defined period.

-

Pseudovirus Infection: A known amount of SARS-CoV-2 pseudovirus is added to the wells.

-

Incubation: The plates are incubated to allow for viral entry.

-

Reporter Gene Measurement: After a set time (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase, a substrate is added, and luminescence is measured. For GFP, fluorescence is measured.

-

Data Analysis: The reduction in reporter signal in the presence of the compound compared to a control (no compound) is used to calculate the percentage of inhibition and the half-maximal inhibitory concentration (IC50).

-

2. Plaque Reduction Neutralization Test (PRNT) with Live Virus:

-

Principle: This is the gold standard for measuring the inhibition of live, infectious virus. It quantifies the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer.

-

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-well plates.

-

Virus-Compound Incubation: Serial dilutions of the test compound are incubated with a standardized amount of infectious SARS-CoV-2 for a specific time.

-

Infection: The virus-compound mixture is added to the cell monolayers.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized plaques.

-

Incubation: The plates are incubated until plaques are visible.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the control to determine the percentage of inhibition and the PRNT50 (the concentration of compound that reduces the number of plaques by 50%).

-

3. Cell-Cell Fusion Assay:

-

Principle: This assay assesses the ability of the spike protein to mediate membrane fusion independently of viral particles.

-

Methodology:

-

Cell Populations: Two populations of cells are used. "Effector" cells are engineered to co-express the SARS-CoV-2 spike protein and a reporter molecule (e.g., one half of a split-luciferase). "Target" cells express the ACE2 receptor and the other half of the split-luciferase.

-

Co-culture: The effector and target cells are co-cultured in the presence of different concentrations of the test compound.

-

Fusion and Reporter Activation: If cell-cell fusion occurs, the two halves of the luciferase enzyme will come together, generating a luminescent signal.

-

Signal Measurement: Luminescence is measured to quantify the extent of fusion. A reduction in the signal indicates inhibition of fusion.

-

Data Presentation and Visualization

The quantitative data generated from these assays would be summarized in tables for clear comparison.

Table 1: Hypothetical Antiviral Activity of SARS-CoV-2-IN-32

| Assay Type | Cell Line | Virus Strain/Pseudotype | Endpoint | Value (e.g., µM) |

| Pseudovirus Neutralization Assay | Vero E6-TMPRSS2 | SARS-CoV-2 Spike (D614G) | IC50 | [Data] |

| Plaque Reduction Neutralization | Vero E6 | SARS-CoV-2 (WA1/2020) | PRNT50 | [Data] |

| Cell-Cell Fusion Assay | HEK293T | N/A | EC50 | [Data] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, rendered in DOT language, illustrate the SARS-CoV-2 entry pathway and a typical experimental workflow.

Caption: SARS-CoV-2 viral entry pathway.

Caption: General experimental workflow for testing a viral entry inhibitor.

Conclusion

While specific data on "SARS-CoV-2-IN-32" is not publicly available, the established mechanisms of SARS-CoV-2 viral entry provide a clear roadmap for how such an inhibitor could function. By targeting receptor binding, protease activation, or membrane fusion, antiviral compounds can effectively block the virus from entering host cells. The experimental protocols outlined here represent the standard methods used to characterize the potency and mechanism of action of such inhibitors. Further research and public dissemination of data on specific compounds are essential for the continued development of our therapeutic arsenal (B13267) against COVID-19.

References

- 1. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 2. Cell entry mechanisms of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | SARS-CoV-2: Origin, Evolution, and Targeting Inhibition [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. SARS-CoV-2: An Update on Potential Antivirals in Light of SARS-CoV Antiviral Drug Discoveries [mdpi.com]

An In-depth Technical Guide to the Core Novelty of a Novel SARS-CoV-2 Inhibitor

Disclaimer: The initial search for "SARS-CoV-2-IN-32" did not yield any specific, publicly recognized molecule. Therefore, this document has been generated as a template to fulfill the user's request for an in-depth technical guide. The information presented below is based on a fictional inhibitor, hereafter referred to as Fictional-Inhibitor-32 (FI-32) , and does not correspond to any real-world compound. This guide is intended to demonstrate the requested format and content structure for researchers, scientists, and drug development professionals.

Introduction to Fictional-Inhibitor-32 (FI-32)

Fictional-Inhibitor-32 (FI-32) is a novel small molecule inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. The main protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs), which are essential for the virus's life cycle. By inhibiting this protease, FI-32 effectively halts the replication of SARS-CoV-2, making it a promising therapeutic candidate for the treatment of COVID-19. This document provides a comprehensive overview of the preclinical data, experimental protocols, and the proposed mechanism of action for FI-32.

Quantitative Data Summary

The following tables summarize the key quantitative data for FI-32 from various in vitro and cell-based assays.

Table 1: In Vitro Enzymatic Activity of FI-32 against SARS-CoV-2 Mpro

| Parameter | Value | Assay Conditions |

| IC50 | 15 nM | FRET-based enzymatic assay |

| Ki | 5 nM | Enzyme kinetics study |

| Mechanism | Competitive | Lineweaver-Burk analysis |

Table 2: Antiviral Activity of FI-32 in Cell-Based Assays

| Cell Line | EC50 | CC50 | Selectivity Index (SI) |

| Vero E6 | 50 nM | > 10 µM | > 200 |

| Calu-3 | 75 nM | > 10 µM | > 133 |

| A549-ACE2 | 80 nM | > 10 µM | > 125 |

Table 3: Pharmacokinetic Properties of FI-32 in Mice

| Parameter | Value | Route of Administration |

| Bioavailability (F%) | 40% | Oral |

| Cmax | 2 µM | 10 mg/kg, oral |

| T1/2 | 6 hours | Intravenous |

| Plasma Protein Binding | 95% | Mouse plasma |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

FRET-based Mpro Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of FI-32 against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro (purified)

-

FRET substrate (DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

FI-32 (serial dilutions)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of FI-32 in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted FI-32 or DMSO (control) to the wells of a 384-well plate.

-

Add 10 µL of recombinant Mpro (final concentration 0.5 µM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration 20 µM).

-

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

-

Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of FI-32 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Antiviral Assay

Objective: To determine the half-maximal effective concentration (EC50) of FI-32 in inhibiting SARS-CoV-2 replication in cell culture.

Materials:

-

Vero E6, Calu-3, or A549-ACE2 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

-

FI-32 (serial dilutions)

-

96-well plates

-

Crystal violet staining solution

Procedure:

-

Seed cells in a 96-well plate and incubate overnight to form a monolayer.

-

Prepare serial dilutions of FI-32 in DMEM with 2% FBS.

-

Remove the culture medium from the cells and add the diluted FI-32.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, fix the cells with 4% paraformaldehyde.

-

Stain the cells with 0.5% crystal violet solution.

-

Wash the plates and solubilize the stain with methanol.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cytopathic effect (CPE) reduction and determine the EC50 value.

Cytotoxicity Assay (CC50)

Objective: To determine the concentration of FI-32 that causes 50% cell death.

Materials:

-

Vero E6, Calu-3, or A549-ACE2 cells

-

DMEM with 10% FBS

-

FI-32 (serial dilutions)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of FI-32 to the cells.

-

Incubate for the same duration as the antiviral assay (48-72 hours).

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability and determine the CC50 value.

Visualizations

This section provides diagrams illustrating key pathways and workflows related to FI-32.

Proposed Mechanism of Action of FI-32

Caption: Proposed mechanism of FI-32 in inhibiting the SARS-CoV-2 replication cycle.

Experimental Workflow for In Vitro Efficacy Assessment

Unveiling the Molecular Siege: A Technical Guide to the Interaction of SARS-CoV-2-IN-32 with the Viral Main Protease

For Immediate Release

This technical guide provides an in-depth analysis of SARS-CoV-2-IN-32, a novel and selective inhibitor of the SARS-CoV-2 Main Protease (Mpro), also known as the 3C-like protease (3CLpro). Mpro is a critical enzyme for viral replication, making it a prime target for antiviral therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and potential mechanisms of action for SARS-CoV-2-IN-32.

Executive Summary

SARS-CoV-2-IN-32 has emerged as a potent inhibitor of the SARS-CoV-2 Main Protease. It is a peptidomimetic compound that utilizes an acyloxymethyl ketone as an electrophilic "warhead" to target the active site Cys145 of the Mpro. This strategic design, which mimics the natural -Val-Leu-Gln- recognition sequence of the protease, has resulted in a highly selective inhibitor with promising antiviral activity against multiple SARS-CoV-2 variants.[1][2][3][4]

Data Presentation

The inhibitory activity of SARS-CoV-2-IN-32 against the viral main protease has been quantified, providing a clear measure of its potency. The following table summarizes the key quantitative data available for this compound.

| Compound Name | Target Viral Protein | Assay Type | IC50 (nM) | Reference |

| SARS-CoV-2 Mpro-IN-32 (Compound 1) | SARS-CoV-2 Main Protease (Mpro/3CLpro) | Enzymatic Assay | 230 ± 18 | [1][2][3][4] |

Experimental Protocols

The characterization of SARS-CoV-2-IN-32 involved a series of biochemical and cell-based assays to determine its inhibitory potency and antiviral efficacy. The following are detailed methodologies representative of the key experiments conducted.

Recombinant SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This biochemical assay directly measures the ability of SARS-CoV-2-IN-32 to inhibit the enzymatic activity of purified recombinant Mpro.

a. Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

SARS-CoV-2-IN-32

-

Positive Control (e.g., Nirmatrelvir)

-

DMSO

-

384-well, black, low-volume plates

-

Fluorescence plate reader

b. Protocol:

-